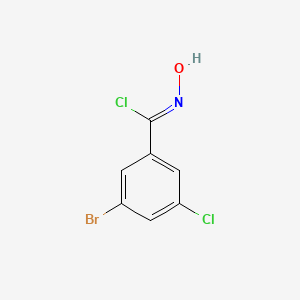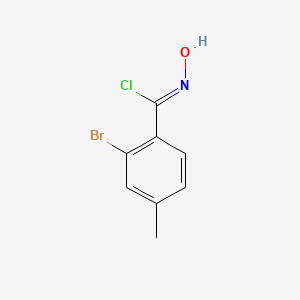
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride is a chemical compound with a unique structure that includes a bromine atom, a trifluoromethyl group, and a carboximidoyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzoic acid.
Formation of Carboximidoyl Chloride: The benzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Hydroxylamine Reaction: The acid chloride is then reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base such as pyridine to form the N-hydroxy carboximidoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Reduction Reactions: The N-hydroxy group can be reduced to an amine.
Oxidation Reactions: The compound can be oxidized to form different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide, while reduction would yield an amine derivative.
Applications De Recherche Scientifique
4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition or activation of specific enzymes or receptors, depending on the context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-bromo-3-(trifluoromethyl)benzoic acid: A precursor in the synthesis of the target compound.
N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride: Lacks the bromine atom but has similar reactivity.
Uniqueness
The presence of both the bromine atom and the trifluoromethyl group in 4-Bromo-N-hydroxy-3-(trifluoromethyl)benZimidoyl chloride makes it unique. These groups can significantly influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.
Propriétés
IUPAC Name |
(1Z)-4-bromo-N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF3NO/c9-6-2-1-4(7(10)14-15)3-5(6)8(11,12)13/h1-3,15H/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCLPIPYGWKSAG-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=N/O)/Cl)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.47 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














